molecular formula C18H18Si B14636901 1,1-Dimethyl-3,4-diphenyl-1H-silole CAS No. 55227-55-9

1,1-Dimethyl-3,4-diphenyl-1H-silole

Cat. No.: B14636901
CAS No.: 55227-55-9
M. Wt: 262.4 g/mol
InChI Key: MVNVMCKXRSSBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyl-3,4-diphenyl-1H-silole is a silicon-containing heterocyclic compound known for its unique electronic and photophysical properties. Siloles, including this compound, have garnered significant attention due to their high electron affinities, electron mobilities, and unusual luminescence characteristics . These properties make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-3,4-diphenyl-1H-silole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dichlorodimethylsilane with phenylacetylene derivatives in the presence of a catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethyl-3,4-diphenyl-1H-silole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) or organometallic reagents (e.g., Grignard reagents).

Major Products:

    Oxidation: Silole oxides.

    Reduction: Silole hydrides.

    Substitution: Various substituted siloles depending on the reagents used.

Comparison with Similar Compounds

  • 1,1-Dimethyl-2,3,4,5-tetraphenylsilole
  • 1,1-Dimethyl-2,5-diphenyl-3,4-bis(p-methylphenyl)silole
  • Hexaphenylsilole

Comparison: 1,1-Dimethyl-3,4-diphenyl-1H-silole is unique due to its specific substitution pattern, which influences its electronic and photophysical properties. Compared to 1,1-Dimethyl-2,3,4,5-tetraphenylsilole, it exhibits different luminescence characteristics and electron affinities . The presence of different substituents on the silole ring can lead to variations in absorption and emission maxima, luminescence quantum yields, and oxidation potentials .

Properties

CAS No.

55227-55-9

Molecular Formula

C18H18Si

Molecular Weight

262.4 g/mol

IUPAC Name

1,1-dimethyl-3,4-diphenylsilole

InChI

InChI=1S/C18H18Si/c1-19(2)13-17(15-9-5-3-6-10-15)18(14-19)16-11-7-4-8-12-16/h3-14H,1-2H3

InChI Key

MVNVMCKXRSSBIA-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.